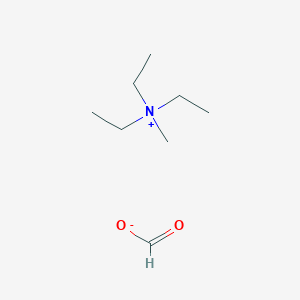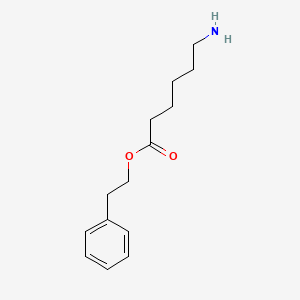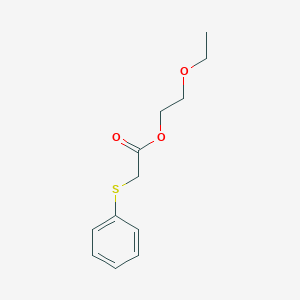![molecular formula C30H34N4O4 B14266129 N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] CAS No. 183478-41-3](/img/structure/B14266129.png)
N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] is a complex organic compound characterized by its unique structure, which includes a 1,2-phenylene core linked to two ethanediamide groups, each further connected to a 4-phenylbutyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a suitable dihalogen precursor reacts with a nucleophile under controlled conditions. For instance, the preparation of similar compounds has been reported by double nucleophilic substitution of a dihalogen precursor with sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability.
化学反应分析
Types of Reactions
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
科学研究应用
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of polymers, resins, and other advanced materials.
作用机制
The mechanism by which N1,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. For instance, the compound may act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological systems .
相似化合物的比较
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An antioxidant used in industrial applications.
N,N’-Bis(salicylidene)-1,2-phenylenediamine: A chelating agent for metal ions.
N,N’-[1,2-Phenylenebis(nitrilomethylylidene-2,1-phenylene)]bis(4-methylbenzenesulfonamide): Used in the synthesis of bioactive compounds.
Uniqueness
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] is unique due to its specific structure, which combines a 1,2-phenylene core with ethanediamide and phenylbutyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
| 183478-41-3 | |
分子式 |
C30H34N4O4 |
分子量 |
514.6 g/mol |
IUPAC 名称 |
N'-[2-[[2-oxo-2-(4-phenylbutylamino)acetyl]amino]phenyl]-N-(4-phenylbutyl)oxamide |
InChI |
InChI=1S/C30H34N4O4/c35-27(31-21-11-9-17-23-13-3-1-4-14-23)29(37)33-25-19-7-8-20-26(25)34-30(38)28(36)32-22-12-10-18-24-15-5-2-6-16-24/h1-8,13-16,19-20H,9-12,17-18,21-22H2,(H,31,35)(H,32,36)(H,33,37)(H,34,38) |
InChI 键 |
DDGQMTNSHMLVQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C(=O)NC2=CC=CC=C2NC(=O)C(=O)NCCCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)


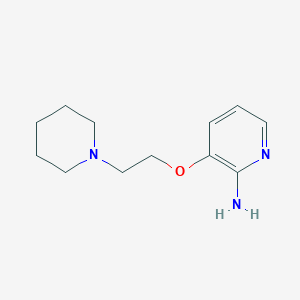
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/no-structure.png)
![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
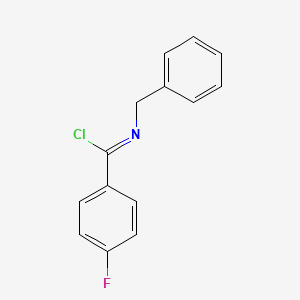
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
